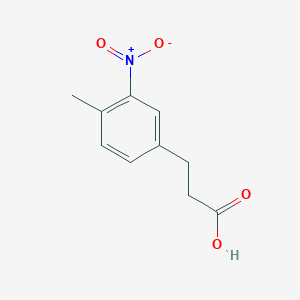
3-(4-Methyl-3-nitrophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methyl-3-nitrophenyl)propanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a nitro group and a methyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-3-nitrophenyl)propanoic acid typically involves the nitration of 4-methylphenylpropanoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and concentration of reagents, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-3-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromic acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Oxidation: Potassium permanganate, chromic acid.
Substitution: Halogens (e.g., chlorine, bromine) with a Lewis acid catalyst, sulfuric acid for sulfonation.
Major Products Formed
Reduction: 3-(4-Methyl-3-aminophenyl)propanoic acid.
Oxidation: 3-(4-Carboxy-3-nitrophenyl)propanoic acid.
Substitution: Various halogenated or sulfonated derivatives of this compound.
Scientific Research Applications
3-(4-Methyl-3-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aromatic carboxylic acids. It serves as a model substrate for investigating the specificity and mechanism of various enzymes.
Industry: Used in the production of dyes, pigments, and agrochemicals due to its aromatic structure and reactivity.
Mechanism of Action
The mechanism of action of 3-(4-Methyl-3-nitrophenyl)propanoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects or toxicity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Nitrophenyl)propanoic acid: Lacks the methyl group, which may affect its reactivity and applications.
3-(4-Methoxyphenyl)propanoic acid: Contains a methoxy group instead of a nitro group, leading to different chemical properties and uses.
2-Methyl-3-(4-nitrophenyl)propanoic acid: Similar structure but with a different position of the methyl group, affecting its chemical behavior.
Uniqueness
3-(4-Methyl-3-nitrophenyl)propanoic acid is unique due to the presence of both a nitro group and a methyl group on the aromatic ring
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
3-(4-methyl-3-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C10H11NO4/c1-7-2-3-8(4-5-10(12)13)6-9(7)11(14)15/h2-3,6H,4-5H2,1H3,(H,12,13) |
InChI Key |
HSAKYUPIKZCXST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13566723.png)





![Pyrazolo[1,5-c]pyrimidine-5-carboxylic acid](/img/structure/B13566741.png)


